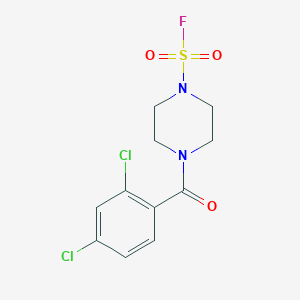

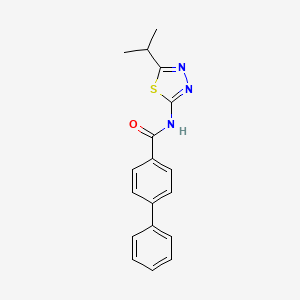

![molecular formula C27H29FN4OS B2961743 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-44-5](/img/structure/B2961743.png)

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymer Science

Synthesis and Characterization of Adamantane-type Cardo Polyamides : A study detailed the preparation of new polyamides using an adamantane-type cardo dicarboxylic acid, demonstrating moderate to high molecular weights and solubility in polar and less polar solvents. These polyamides showed significant amorphous properties, high glass transition temperatures, and excellent thermal stability, suggesting their potential for advanced material applications due to their mechanical strength and durability (Liaw et al., 1999).

Medicinal Chemistry

N-Adamantane Carboxamides as 5-HT2 Receptor Antagonists : A series of 1-adamantanecarboxamides was synthesized, revealing compounds with high affinity and selectivity towards 5-HT2 receptors. This indicates the potential of adamantane derivatives in developing new therapeutics with anti-platelet effects, highlighting the importance of structural modifications in enhancing biological activity (Fujio et al., 2000).

Synthesis and Reactivity

Microwave-assisted Synthesis of Benzamide Derivatives : Research on the regioselective synthesis of benzamide derivatives via microwave-assisted Fries rearrangement demonstrated an efficient approach to heterocyclic amide formation. This process underscores the role of adamantane derivatives as intermediates in synthesizing complex organic molecules, potentially useful in various chemical syntheses (Moreno-Fuquen et al., 2019).

Material Science

Adamantane-based AFM Applications : The development of nanoscale 1,3,5,7-tetrasubstituted adamantanes for atomic force microscopy (AFM) showcases the versatility of adamantane derivatives in nanotechnology. These compounds, designed for multivalent binding to gold-coated AFM tips, offer a glimpse into the potential of functionalized adamantanes in precise and stable nanoscale measurements (Li et al., 2003).

Coordination Polymers

Design of Mixed-Ligand Copper(II) Metal-Organic Frameworks : The use of adamantane-based ligands in constructing heteroleptic copper(II) metal-organic frameworks highlights the structural diversity achievable with adamantane derivatives. These frameworks, featuring unique configurations and strong antiferromagnetic properties, illustrate the potential of adamantane-based tectons in the development of advanced materials with specific magnetic and structural characteristics (Senchyk et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4OS/c28-22-8-6-18(7-9-22)17-34-26-31-30-24(32(26)23-4-2-1-3-5-23)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEFUFJFSYKURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

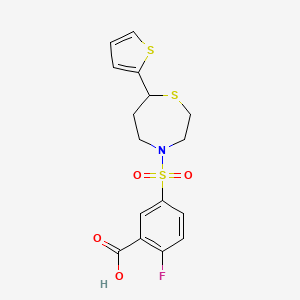

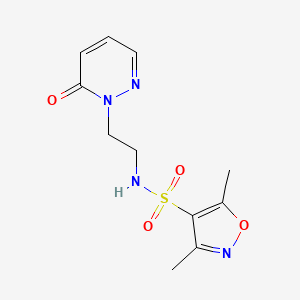

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)

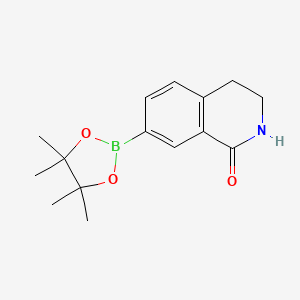

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)

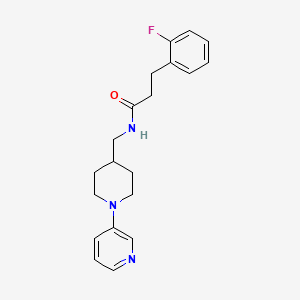

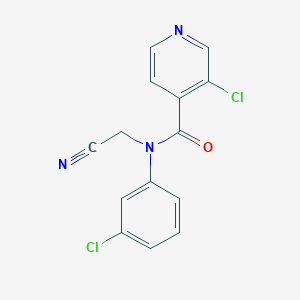

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2961673.png)

![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)cyclopentyl]methyl]carbamate](/img/structure/B2961680.png)